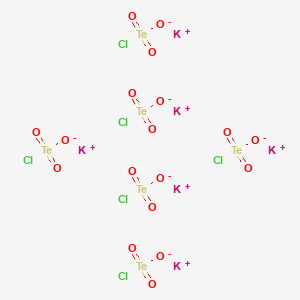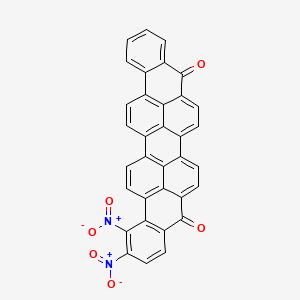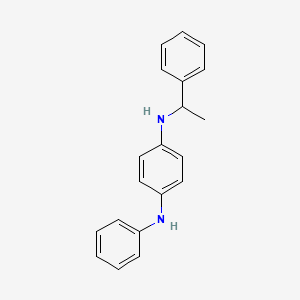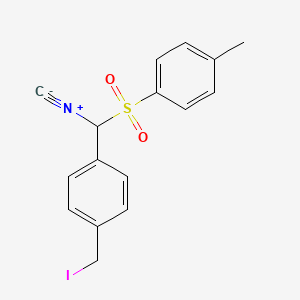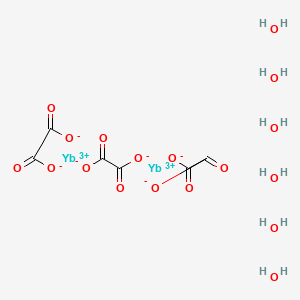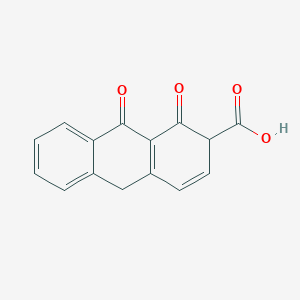![molecular formula C12H20Cl2N2 B1508643 1-[(1S)-Phenylethyl]piperazine dihydrochloride CAS No. 685105-96-8](/img/structure/B1508643.png)
1-[(1S)-Phenylethyl]piperazine dihydrochloride
描述
1-[(1S)-Phenylethyl]piperazine dihydrochloride is a chemical compound known for its diverse applications in scientific research. This compound is a derivative of piperazine, which is a two-nitrogen containing heterocyclic amine. The dihydrochloride form indicates that the compound is stabilized by two hydrochloride molecules, enhancing its solubility and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1S)-Phenylethyl]piperazine dihydrochloride typically involves the reaction of piperazine with an appropriate phenylethyl derivative. The common synthetic route starts with the reaction of piperazine with (S)-1-phenylethyl chloride in the presence of a base such as sodium hydroxide, under reflux conditions. The mixture is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch reactions using automated reactors. Key parameters such as temperature, pressure, and pH are rigorously controlled to optimize yield and purity. The intermediate and final products are purified using methods like crystallization and recrystallization to ensure high purity and consistency.
化学反应分析
Types of Reactions
1-[(1S)-Phenylethyl]piperazine dihydrochloride can undergo various chemical reactions including:
Oxidation: This compound can be oxidized using agents such as potassium permanganate, leading to the formation of a N-oxide derivative.
Reduction: Reduction reactions, often involving hydrogenation, can yield reduced forms of the compound.
Substitution: The piperazine ring can be substituted at the nitrogen atoms with various electrophiles under suitable conditions.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate, hydrogen peroxide.
Reduction Reagents: Hydrogen gas with a palladium catalyst.
Substitution Reagents: Alkyl halides, acyl halides, under basic or acidic conditions.
Major Products Formed
Oxidation Products: N-oxide derivatives.
Reduction Products: Reduced piperazine derivatives.
Substitution Products: Various substituted piperazines depending on the electrophile used.
科学研究应用
Chemistry
In chemistry, 1-[(1S)-Phenylethyl]piperazine dihydrochloride is used as a building block in the synthesis of more complex molecules. It serves as an intermediate in organic synthesis and as a precursor to various pharmacologically active compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological targets. It is used in assays to study receptor binding and enzyme inhibition, providing insights into biochemical pathways.
Medicine
Medical research explores the therapeutic potential of this compound in treating conditions related to the central nervous system. Its derivatives are investigated for their potential use as antidepressants, antipsychotics, and anxiolytics.
Industry
In industry, this compound finds applications in the development of agrochemicals, pharmaceuticals, and specialty chemicals. Its role as a key intermediate makes it valuable in manufacturing processes.
作用机制
1-[(1S)-Phenylethyl]piperazine dihydrochloride exerts its effects primarily through interactions with neurotransmitter receptors in the brain. It targets specific receptors, modulating their activity and influencing neurotransmitter release. This interaction can alter neuronal signaling pathways, resulting in therapeutic effects. The exact molecular mechanisms and pathways involved are subjects of ongoing research.
相似化合物的比较
Comparison with Other Similar Compounds
When compared to other piperazine derivatives, 1-[(1S)-Phenylethyl]piperazine dihydrochloride stands out due to its specific phenylethyl substitution, which imparts unique pharmacological properties. Similar compounds may include:
1-Benzylpiperazine: Known for its stimulant effects.
2,3-Dihydro-1H-indole: Differing in the core structure but similar in its nitrogen-containing ring.
Methylphenidate: While not a piperazine, it shares similar stimulant properties.
Conclusion
This compound is a versatile compound with significant applications in research and industry. Its unique chemical structure allows for a wide range of reactions and interactions, making it a valuable tool in scientific exploration and industrial applications.
属性
IUPAC Name |
1-[(1S)-1-phenylethyl]piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.2ClH/c1-11(12-5-3-2-4-6-12)14-9-7-13-8-10-14;;/h2-6,11,13H,7-10H2,1H3;2*1H/t11-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBRRQHYZHBBNAS-IDMXKUIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70725399 | |
| Record name | 1-[(1S)-1-Phenylethyl]piperazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70725399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
685105-96-8 | |
| Record name | 1-[(1S)-1-Phenylethyl]piperazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70725399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



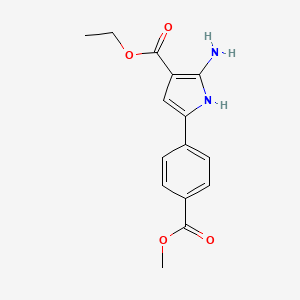
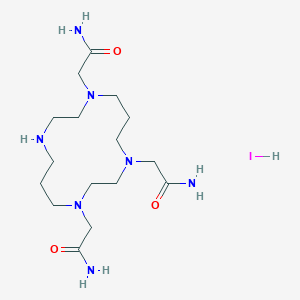
![(2R,3R)-2,3-Dihydroxy-4-{[(R)-(2-hydroxynaphthalen-1-yl)(phenyl)methyl]amino}-4-oxobutanoic acid](/img/structure/B1508579.png)


